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Compound of Interest

(1S,4R)-4-Aminocyclopent-2-
Compound Name:
enecarboxylic acid

Cat. No. B114220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a crucial building block in the synthesis of
various pharmaceutical compounds. Due to the limited availability of published spectroscopic
data for the free amino acid, this document also outlines a general synthetic approach, which is
typically followed by spectroscopic characterization to confirm the structure and purity of the
final product.

Physicochemical Properties

A summary of the key physicochemical properties of (1S,4R)-4-Aminocyclopent-2-
enecarboxylic acid is presented in Table 1. This data is essential for the handling, formulation,
and analysis of the compound.
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Property Value

Molecular Formula CeHoNO2

Molecular Weight 127.14 g/mol

Appearance Off-white to light brown solid
Stereochemistry (1S, 4R)

Synthesis Pathway Overview

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is commonly synthesized from a chiral
lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. The
synthesis involves the hydrolysis of the lactam under acidic conditions. A detailed experimental
protocol for a similar synthesis of the methanesulfonate salt provides insight into the general

procedure.

Synthetic Pathway

e.g., Methanesulfonic acid
in THF/Water Acid-Catalyzed
Hydrolysis

(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one
(Vince Lactam)

(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Click to download full resolution via product page

Caption: General synthetic route to (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.

Experimental Protocol: Synthesis of (-)-(1S,4R)-4-Amino-
2-cyclopentene-1-carboxylic acid methanesulfonate[1]

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran
(500 mL) is filtered and warmed to 35°C.[1] A solution of methanesulfonic acid (63.7 mL,
0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature
does not exceed 45°C.[1] The resulting slurry is heated at 60°C for three hours and then cooled
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to room temperature over 15 hours.[1] The slurry is filtered, and the solid cake is washed twice
with anhydrous tetrahydrofuran (200 mL) to yield the product.[1]

Spectroscopic Data

While a complete, published dataset for the free amino acid is not readily available, the
following sections outline the expected spectroscopic characteristics based on its structure and
data from related compounds. The experimental protocols provided are general and may
require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, both *H and 13C NMR would provide key
information about the arrangement of atoms.

Table 2: Predicted *H NMR Data

Proton Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (Hz)

H1 3.5-3.8 m

H2, H3 58-6.2 m

H4 4.0-4.3 m

H5 (endo) 1.8-2.1 m

H5 (exo) 25-2.8 m

NH: Variable brs

COOH Variable br s

Table 3: Predicted 3C NMR Data
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Carbon Predicted Chemical Shift (ppm)
C1 45 - 50

Cc2 130 - 135

C3 130 - 135

C4 55 -60

C5 35-40

C=0 175 - 180

3.1.1. Experimental Protocol: NMR Spectroscopy

A sample of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid would be dissolved in a
suitable deuterated solvent, such as deuterium oxide (D20) or methanol-d4 (CD30OD). The
spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For *H NMR,
typically 16-32 scans would be acquired, while for 33C NMR, a larger number of scans (e.g.,
1024 or more) would be necessary to achieve a good signal-to-noise ratio. The chemical shifts
would be referenced to the residual solvent peak.
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Dissolve sample in
deuterated solvent
(e.g., D20)

Acquire *H and 13C spectra
on NMR spectrometer

Process data:
Fourier transform,
phase correction,

baseline correction

Analyze chemical shifts,
multiplicities, and
coupling constants

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is expected to show
characteristic absorption bands for the amine, carboxylic acid, and alkene functional groups.

Table 4: Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm—?)

Description

O-H (Carboxylic acid)

2500-3300 (broad)

Stretching vibration

N-H (Amine) 3200-3500 Stretching vibration
C=0 (Carboxylic acid) 1700-1725 Stretching vibration
C=C (Alkene) 1640-1680 Stretching vibration
C-N (Amine) 1020-1250 Stretching vibration
C-O (Carboxylic acid) 1210-1320 Stretching vibration

3.2.1. Experimental Protocol: IR Spectroscopy

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small

amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent

disk. The spectrum is then recorded over the range of 4000-400 cm—1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural features.

Table 5: Expected Mass Spectrometry Data

lon m/z (Expected) Description
[M+H]*+ 128.0657 Protonated molecular ion
Loss of water from the
[M-H20]* 110.0551 o
carboxylic acid
Loss of the carboxylic acid
[M-COOH]* 82.0653

group

3.3.1. Experimental Protocol: Mass Spectrometry
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A dilute solution of the sample in a suitable solvent (e.g., methanol or water with a small
amount of formic acid) would be introduced into an electrospray ionization (ESI) source
coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The analysis would be
performed in positive ion mode to observe the protonated molecular ion. High-resolution mass
spectrometry (HRMS) would be used to confirm the elemental composition.

Conclusion

This technical guide has summarized the available and predicted spectroscopic data for
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. While a complete, peer-reviewed dataset
for the free amino acid is not readily available in the public domain, the information provided
herein, based on the compound's structure and data from related molecules, offers a valuable
resource for researchers and professionals in the field of drug development. The outlined
experimental protocols provide a starting point for the in-house characterization of this
important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1142292?utm_src=pdf-body
https://www.benchchem.com/product/b1142292?utm_src=pdf-custom-synthesis
https://prepchem.com/1s-4r-4-amino-2-cyclopentene-1-carboxylic-acid-methanesulfonate/
https://www.benchchem.com/product/b1142292#spectroscopic-data-of-1s-4r-4-aminocyclopent-2-enecarboxylic-acid
https://www.benchchem.com/product/b1142292#spectroscopic-data-of-1s-4r-4-aminocyclopent-2-enecarboxylic-acid
https://www.benchchem.com/product/b1142292#spectroscopic-data-of-1s-4r-4-aminocyclopent-2-enecarboxylic-acid
https://www.benchchem.com/product/b1142292#spectroscopic-data-of-1s-4r-4-aminocyclopent-2-enecarboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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